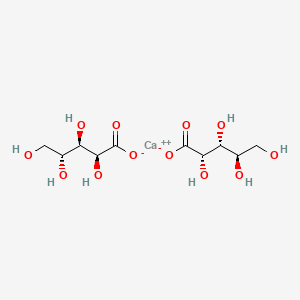
1,3-Dicloro-2-yodo-5-nitrobenceno
Descripción general
Descripción
1,3-Dichloro-2-iodo-5-nitrobenzene, commonly referred to as "DINB", is an aromatic nitro compound that has been used as a building block in organic synthesis and various scientific research applications. It is an important intermediate in the synthesis of a variety of organic compounds and has been used as a reagent in the synthesis of heterocyclic compounds. It is also used as a reagent in the preparation of azo dyes, pharmaceuticals, and other organic compounds. In
Aplicaciones Científicas De Investigación
Síntesis orgánica
1,3-Dicloro-2-yodo-5-nitrobenceno: es un reactivo versátil en la síntesis orgánica. Sirve como precursor para diversas reacciones de acoplamiento, como el acoplamiento de Suzuki-Miyaura, que forma compuestos biarílicos cruciales en productos farmacéuticos y agroquímicos . Su alta reactividad debido a la presencia de grupos nitro y halógeno atractores de electrones lo convierte en un candidato ideal para sustituciones y adiciones en rutas sintéticas.
Investigación farmacéutica
En la investigación farmacéutica, este compuesto es valioso para la construcción de moléculas complejas. Se puede utilizar para sintetizar intermediarios que son componentes clave en el desarrollo de nuevos fármacos . Su grupo nitro se puede transformar en grupos amino, que son fundamentales en química medicinal por su actividad biológica.
Ciencia de los materiales
This compound: juega un papel en la ciencia de los materiales, particularmente en el desarrollo de nuevos materiales con propiedades electrónicas específicas. Se puede utilizar para introducir átomos de halógeno en marcos orgánicos, lo que puede alterar las características electrónicas de los materiales .
Química analítica
Este compuesto se utiliza en química analítica como material estándar o de referencia debido a sus propiedades bien definidas. Puede ayudar en la calibración de instrumentos y la validación de métodos analíticos, asegurando la precisión y exactitud en el análisis químico .
Ciencia ambiental
En la ciencia ambiental, This compound se puede utilizar para estudiar procesos de degradación y el destino ambiental de los compuestos nitroaromáticos. Comprender su descomposición puede proporcionar información sobre la persistencia y toxicidad de compuestos similares en los ecosistemas .
Bioquímica
En bioquímica, la reactividad de This compound con diversas biomoléculas se puede explorar para estudiar las vías bioquímicas. Se puede investigar su potencial para actuar como una sonda bioquímica o inhibidor para comprender y manipular las funciones enzimáticas y otros procesos biológicos .
Aplicaciones industriales
Industrialmente, este compuesto puede estar involucrado en la síntesis de colorantes, pigmentos y otros productos químicos especiales. Su capacidad para sufrir múltiples reacciones lo convierte en un valioso bloque de construcción en la química industrial .
Investigación avanzada
Por último, This compound se utiliza en áreas de investigación avanzada como la nanotecnología y la fotovoltaica. Los investigadores pueden emplearlo para crear nuevas nanoestructuras o para modificar las propiedades superficiales de los materiales para mejorar su rendimiento en las células solares .
Mecanismo De Acción
Target of Action
As a nitrobenzene derivative, it may interact with various biological molecules, including proteins and enzymes, altering their function and potentially leading to various biological effects .
Mode of Action
Nitrobenzene derivatives are known to undergo electrophilic substitution reactions . In these reactions, the electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate . This interaction can lead to changes in the target molecule’s structure and function.
Biochemical Pathways
Nitrobenzene derivatives can participate in various chemical reactions, potentially affecting multiple biochemical pathways .
Pharmacokinetics
Its physical properties, such as its molecular weight (3179 g/mol) and melting point (153-154°C), suggest that it may have specific pharmacokinetic characteristics .
Result of Action
Nitrobenzene derivatives can have various biological effects depending on their specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,3-Dichloro-2-iodo-5-nitrobenzene. For instance, temperature, pH, and the presence of other molecules can affect its reactivity and interactions with biological targets .
Análisis Bioquímico
Biochemical Properties
1,3-Dichloro-2-iodo-5-nitrobenzene plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The interaction between 1,3-Dichloro-2-iodo-5-nitrobenzene and cytochrome P450 can lead to the inhibition of the enzyme’s activity, affecting the metabolic pathways in which it is involved. Additionally, this compound can bind to proteins and other biomolecules, altering their structure and function .
Cellular Effects
The effects of 1,3-Dichloro-2-iodo-5-nitrobenzene on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 1,3-Dichloro-2-iodo-5-nitrobenzene has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. By modulating this pathway, the compound can alter cell function and behavior. Furthermore, 1,3-Dichloro-2-iodo-5-nitrobenzene can impact gene expression by binding to DNA or interacting with transcription factors, leading to changes in the expression of specific genes .
Molecular Mechanism
At the molecular level, 1,3-Dichloro-2-iodo-5-nitrobenzene exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules such as enzymes and proteins. This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. For example, 1,3-Dichloro-2-iodo-5-nitrobenzene can inhibit the activity of cytochrome P450 by binding to its active site, preventing the enzyme from metabolizing its substrates. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or directly binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3-Dichloro-2-iodo-5-nitrobenzene can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 1,3-Dichloro-2-iodo-5-nitrobenzene is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in cumulative effects on cellular processes, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of 1,3-Dichloro-2-iodo-5-nitrobenzene vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell behavior and metabolism. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, 1,3-Dichloro-2-iodo-5-nitrobenzene can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic pathways .
Metabolic Pathways
1,3-Dichloro-2-iodo-5-nitrobenzene is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. These metabolic processes can affect the overall metabolic flux and levels of specific metabolites within the cell .
Transport and Distribution
The transport and distribution of 1,3-Dichloro-2-iodo-5-nitrobenzene within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, affecting its localization and accumulation within different cellular compartments. The distribution of 1,3-Dichloro-2-iodo-5-nitrobenzene can impact its biological activity and efficacy .
Subcellular Localization
The subcellular localization of 1,3-Dichloro-2-iodo-5-nitrobenzene plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. The localization of 1,3-Dichloro-2-iodo-5-nitrobenzene within the cell can influence its interactions with biomolecules and its overall biological effects .
Propiedades
IUPAC Name |
1,3-dichloro-2-iodo-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2INO2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDBEIIBODDDEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)I)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60886509 | |
| Record name | Benzene, 1,3-dichloro-2-iodo-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60886509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62778-19-2 | |
| Record name | 1,3-Dichloro-2-iodo-5-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62778-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,3-dichloro-2-iodo-5-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062778192 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,3-dichloro-2-iodo-5-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1,3-dichloro-2-iodo-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60886509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Dichloro-4-iodonitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














